molecular formula C6H12N2O B2740698 2-methylpyrrolidine-2-carboxamide CAS No. 132235-43-9; 848488-83-5

2-methylpyrrolidine-2-carboxamide

Cat. No.: B2740698
CAS No.: 132235-43-9; 848488-83-5
M. Wt: 128.175
InChI Key: KYJNYMVMZKFIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpyrrolidine-2-carboxamide is a pyrrolidine-based compound of significant interest in medicinal chemistry and antimicrobial research. It serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the design of proline-rich antimicrobial peptide (AMP) mimics. These mimics are being investigated to eliminate bacterial resistance to traditional antibiotics . Compounds within this class are explored for their ability to disrupt bacterial intracellular functions, such as inhibiting the DnaK protein, offering a mechanism that makes it difficult for bacteria to develop resistance . Furthermore, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, a crucial enzyme for mycolic acid biosynthesis in Myobacterium tuberculosis , making them promising candidates for new antituberculosis agents . The scaffold is also of immense biological and therapeutic importance, finding use as reverse-turn mimetics, organocatalysts, and in research for treating cancer and hepatitis C . This product, provided as a solid, is intended for research purposes only. It is strictly for laboratory use and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJNYMVMZKFIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methylpyrrolidine-2-carboxamide typically involves the amidation of 2-methylproline. One method involves the use of 5-hydroxy-2-pentanone as the starting material, which is then condensed with a cyaniding reagent and hydrolyzed to obtain 2-amino-5-hydroxy-2-methyl pentanoic acid. This intermediate is then salified and resolved to precipitate optically active 2-amino-5-hydroxy-2-methylvaleric acid. The final steps involve protecting the amino group, chlorinating the compound, and cyclizing it to obtain this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable amidation processes. One such method involves the use of biocatalysts in organic solvents, which allows for high conversion rates and optical purity. For example, the use of immobilized CalB variant and ammonia in 2-methyl-2-butanol at elevated temperatures has been shown to be effective .

Chemical Reactions Analysis

Types of Reactions

2-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amide group into other functional groups.

    Reduction: Reduction reactions can convert the amide group into an amine.

    Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Anticancer Agents

Recent studies have highlighted the potential of 2-methylpyrrolidine-2-carboxamide derivatives in cancer therapy. For instance, compounds derived from this structure have been investigated for their ability to inhibit specific enzymes involved in tumor progression.

  • Case Study : A series of pyrrole-based compounds, including derivatives of this compound, were synthesized and evaluated for their inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). These compounds demonstrated promising anticancer activity by reducing inflammation associated with tumor microenvironments, indicating their potential as dual inhibitors in cancer treatment .

Neuropharmacology

The compound has been explored for its effects on the central nervous system, particularly as a selective inverse agonist at histamine H3 receptors.

  • Case Study : CEP-26401 (irdabisant), a potent H3 receptor inverse agonist, incorporates a chiral 2-methylpyrrolidine moiety. This compound has shown efficacy in enhancing cognitive functions and is being evaluated for its therapeutic potential in neurological disorders .

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow it to be modified into multiple bioactive molecules.

CompoundApplication
CEP-26401H3 receptor inverse agonist
mPGES-1/sEH inhibitorsAnticancer agents

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound derivatives is essential for optimizing their pharmacological profiles. Modifications at specific positions on the pyrrolidine ring can significantly affect biological activity.

Computational Studies

In silico modeling has been employed to predict the binding affinity of these compounds to various biological targets, facilitating the design of more effective inhibitors .

Mechanism of Action

The mechanism of action of 2-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The presence of the methyl group on the proline ring can influence its binding affinity and specificity for these enzymes, thereby affecting the overall reaction kinetics and product formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and molecular differences between 2-methylpyrrolidine-2-carboxamide and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number Key Features
This compound C₇H₁₄N₂O ~142.2 (calc.) Methyl (C2), carboxamide (C2) Not provided Simple structure, chiral center
(S)-N-(6-Methylpyridin-2-yl)pyrrolidine-2-carboxamide C₁₁H₁₅N₃O 205.26 6-Methylpyridin-2-yl (N-substituent) 478912-51-5 Aromatic pyridine moiety
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide C₂₅H₂₄N₂O₂ 384.48 Benzyl (C1), benzoylphenyl (N-substituent) 96293-17-3 Bulky aromatic substituents
(S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid C₂₀H₂₆N₂O₅S 406.49 Acetylthio, phenylpropanoic acid 74258-86-9 Sulfur-containing, carboxylic acid
(2R,4S)-4-(Hydroxymethyl)-2-pyrrolidinecarboxylic acid C₆H₁₁NO₃ 145.16 Hydroxymethyl (C4), carboxylic acid (C2) Not provided Hydrophilic functional groups
Key Observations:
  • Substituent Complexity : this compound is structurally simpler compared to derivatives with aromatic (e.g., benzoylphenyl, pyridyl) or sulfur-containing groups (e.g., acetylthio) .
  • Functional Groups : Unlike carboxylic acid derivatives (e.g., 4-(hydroxymethyl)pyrrolidine-2-carboxylic acid), the carboxamide group in the target compound may enhance metabolic stability and reduce ionization under physiological conditions .

Q & A

Q. How do formulation parameters affect the stability of this compound in aqueous solutions?

  • Answer : Stability is influenced by:
  • pH (optimize near physiological range to prevent hydrolysis).
  • Buffering agents (e.g., phosphate buffers may catalyze degradation).
  • Lyophilization for long-term storage. Monitor via HPLC-UV and NMR to detect decomposition .

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